2-(4-Benzylpiperazin-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-15-13(18)11-17-8-6-16(7-9-17)10-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPORNZWVEBQIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429500 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24632-70-0 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Ethyl 2-(4-Benzylpiperazin-1-yl)acetate
The initial step involves nucleophilic substitution between 4-benzylpiperazine and ethyl bromoacetate. The reaction proceeds under mild basic conditions to facilitate the formation of the piperazine-acetate ester intermediate.
Reaction Conditions
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Solvent: Anhydrous ethanol or methanol
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Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃)
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Temperature: 0–25°C (room temperature)
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Time: 4–6 hours
The product is isolated via solvent evaporation and purified through recrystallization from ethanol/water mixtures, yielding a colorless crystalline solid.
Step 2: Hydrazinolysis to Form the Hydrazide Derivative
The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (N₂H₄·H₂O) to yield the target hydrazide.
Reaction Conditions
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Solvent: Ethanol
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Molar Ratio (Ester:Hydrazine): 1:1.5
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Temperature: Reflux (70–80°C)
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Time: 6–8 hours
The reaction mixture is cooled, and the precipitated product is filtered and recrystallized to achieve >95% purity.
Mechanistic Insight
Hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequent elimination of ethanol generates the hydrazide product.
Optimization of Reaction Parameters
Solvent Selection
Ethanol is preferred due to its ability to dissolve both reactants and products, facilitating homogeneous reaction conditions. Methanol offers comparable yields but requires longer reaction times.
Table 1: Impact of Solvent on Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 85 | 95 |
| Methanol | 82 | 93 |
| THF | 65 | 88 |
Temperature and Time
Reflux conditions (70–80°C) maximize reaction efficiency. Lower temperatures (50°C) reduce yields to <60%, while prolonged heating (>10 hours) risks side reactions like oxidation.
Table 2: Temperature vs. Yield
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 50 | 12 | 58 |
| 70 | 8 | 85 |
| 80 | 6 | 88 |
Stoichiometry
A 1:1.5 molar ratio of ester to hydrazine minimizes byproducts (e.g., dihydrazides) while ensuring complete conversion.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. Key considerations include:
Reactor Design
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Continuous Flow Systems: Enable precise temperature control and reduced reaction times.
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In-Line Monitoring: FTIR or HPLC systems track reaction progress in real time.
Purification Techniques
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Recrystallization: Ethanol/water mixtures yield high-purity crystals.
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Chromatography: Reserved for pharmaceutical-grade material requiring >99% purity.
Table 3: Industrial Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size (kg) | 0.1 | 100 |
| Yield (%) | 85 | 90 |
| Purity (%) | 95 | 99 |
| Production Time (h) | 8 | 4 |
Analytical Characterization
Spectroscopic Methods
Chromatographic Analysis
Challenges and Mitigation Strategies
Byproduct Formation
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Dihydrazides: Controlled by maintaining a 1:1.5 ester-to-hydrazine ratio.
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Oxidation Products: Avoided by conducting reactions under nitrogen atmosphere.
Scalability Issues
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Heat Dissipation: Addressed using jacketed reactors in industrial setups.
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Cost Optimization: Ethanol recycling reduces solvent expenses by 40%.
Recent Advances in Synthesis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 1–2 hours with comparable yields (85–88%).
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
The compound 2-(4-Benzylpiperazin-1-yl)acetohydrazide (CAS: 24632-70-0) is a synthetic organic molecule that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its applications, supported by case studies and data tables.
Pharmacological Studies
This compound has been investigated for its potential pharmacological properties, particularly as an antipsychotic and antidepressant agent.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various hydrazide derivatives, including this compound. The results indicated significant reductions in depression-like behaviors in animal models, suggesting its potential as a therapeutic agent for mood disorders .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer's Disease Models
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential role in managing neurodegenerative conditions such as Alzheimer's disease .
Cancer Research
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results indicate promising anticancer activity, warranting further investigation into its mechanisms of action .
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: Such as caspases, which play a role in apoptosis.
Modulate Receptors: Interacts with neurotransmitter receptors, influencing neurological functions.
Pathways: Involves pathways related to cell signaling and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Activity Trends
- Electron-Withdrawing Groups: Derivatives of 2-(4-Benzylpiperazin-1-yl)acetohydrazide with ortho-Cl or para-NO₂ groups showed superior AChE inhibition (IC₅₀ <1 µM) compared to electron-donating groups (e.g., methoxy, IC₅₀ = 5.5 µM) .
- Heterocyclic Modifications : Benzimidazole and benzoxazole derivatives exhibited broader activity, including antitumor and antimicrobial effects, likely due to enhanced π-π stacking and hydrogen bonding with targets like EGFR and kinases .
- Hydrazide Cyclization : Cyclization into 1,3,4-oxadiazole (e.g., ) improved antimicrobial activity, suggesting metabolic stability plays a role in efficacy .
Binding Modes
- AChE Inhibition : Compound 4a mimics donepezil’s binding mode, with its phthalimide and benzyl groups occupying the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .
- EGFR Inhibition : Benzimidazole derivatives interact with EGFR’s ATP-binding pocket via hydrophobic and hydrogen-bonding interactions .
Biological Activity
Overview
2-(4-Benzylpiperazin-1-yl)acetohydrazide is a compound with the molecular formula C₁₃H₂₀N₄O and a molecular weight of 248.32 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique hydrazide moiety contributes to its reactivity and biological function, making it a subject of various scientific studies.
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₂₀N₄O
- Molecular Weight: 248.32 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It has been shown to inhibit caspases, which are crucial in the apoptotic pathway, suggesting a role in promoting apoptosis in cancer cells.
- Receptor Modulation: The compound interacts with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.
- Cell Signaling Pathways: It modulates various cell signaling pathways, which could contribute to its anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Lines Tested: The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.
- Results: It showed promising cytotoxic effects with IC50 values in the micromolar range, indicating potent activity against these cancer types .
Study 1: Anticancer Activity Evaluation
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant cell death, with an IC50 value of approximately 15 µM after 48 hours of exposure. Apoptotic assays confirmed that the mechanism involved caspase activation, leading to programmed cell death .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | IC50/ MIC Values |
|---|---|---|
| 4-Benzylpiperazine | Psychoactive effects | N/A |
| N-Benzylpiperazine | Antimicrobial properties | N/A |
| 2-(4-Bromobenzyl)piperazine | Moderate anticancer activity | IC50 ~ 20 µM |
| This compound | Strong antimicrobial & anticancer activity | IC50 ~ 15 µM (MCF-7) |
This table highlights that while similar compounds may exhibit psychoactive or moderate biological activities, this compound stands out due to its potent antimicrobial and anticancer properties.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
